molecular formula C19H15N3 B3881175 2-pyridinecarbaldehyde (diphenylmethylene)hydrazone

2-pyridinecarbaldehyde (diphenylmethylene)hydrazone

Cat. No. B3881175
M. Wt: 285.3 g/mol
InChI Key: SEGYUGCPFSDSSP-RCCKNPSSSA-N
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Description

2-Pyridinecarboxaldehyde, also known as Picolinaldehyde or Pyridine-2-aldehyde, is a heterocyclic building block . It has been used in various chemical reactions, including the synthesis of chitosan-based bifunctionalized adsorbents, aldol addition reactions with pyruvate, and condensation reactions with α-methylbenzylamine .


Synthesis Analysis

The synthesis of hydrazones, a class of compounds to which “2-pyridinecarbaldehyde (diphenylmethylene)hydrazone” belongs, can be achieved by combining suitable aldehydes with hydrazides . Various methods for their preparation include solution-based synthesis, mechanosynthesis, and solid-state melt reactions .


Molecular Structure Analysis

The molecular formula of 2-Pyridinecarboxaldehyde is C6H5NO . Its structure includes a pyridine ring with a formyl group at the 2-position .


Chemical Reactions Analysis

2-Pyridinecarboxaldehyde can react with thiosemicarbazide to form a thiosemicarbazone ligand, which can further complex with Ni(II) and Cu(II) salts to form [M(L)2X2] complexes .


Physical And Chemical Properties Analysis

2-Pyridinecarboxaldehyde is a yellow liquid with a molecular weight of 107.11 . It has a refractive index of 1.536 (lit.), a boiling point of 181 °C (lit.), and a density of 1.126 g/mL at 25 °C (lit.) .

Mechanism of Action

While specific mechanisms of action for “2-pyridinecarbaldehyde (diphenylmethylene)hydrazone” are not available, hydrazones in general can be formed through a mechanism similar to imine formation .

Safety and Hazards

2-Pyridinecarboxaldehyde is classified as Acute Tox. 2 Inhalation, Acute Tox. 4 Oral, Eye Dam. 1, Skin Corr. 1B, and Skin Sens. 1 . It is combustible and very toxic .

properties

IUPAC Name

(E)-1,1-diphenyl-N-[(E)-pyridin-2-ylmethylideneamino]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)22-21-15-18-13-7-8-14-20-18/h1-15H/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGYUGCPFSDSSP-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NN=CC2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=N/N=C/C2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-pyridinecarbaldehyde (diphenylmethylene)hydrazone
Reactant of Route 2
2-pyridinecarbaldehyde (diphenylmethylene)hydrazone

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